rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane
Description
Properties
Molecular Formula |
C7H9BrF2 |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H9BrF2/c8-4-6-3-5(6)1-2-7(6,9)10/h5H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
IEWAQLFCFIMVML-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC([C@@]2([C@H]1C2)CBr)(F)F |
Canonical SMILES |
C1CC(C2(C1C2)CBr)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Bicyclo[3.1.0]hexan-2-one synthesis | Cyclopentene derivatives, intramolecular cyclization | Bicyclic ketone intermediate | Control of stereochemistry critical |
| 2. Difluorination | Deoxo-Fluor or DAST, low temp, anhydrous solvent | 2,2-Difluorobicyclo[3.1.0]hexane | Avoid moisture to prevent side reactions |
| 3. Bromomethylation | N-bromosuccinimide (NBS), radical initiator or photochemical | This compound | Regio- and stereoselectivity optimized |
| Purification | Preparative HPLC or flash chromatography | Pure target compound | Confirm purity by NMR and MS |
Research Outcomes and Observations
- The stereochemical integrity of the bicyclic core is maintained throughout the fluorination and bromomethylation steps, as confirmed by stereospecific NMR shifts and X-ray crystallography.
- The difluorination step is critical for introducing electronic effects that influence the reactivity and stability of the bicyclic system.
- Bromomethylation yields are highly dependent on reaction conditions; radical initiation methods tend to give better regioselectivity.
- The racemic mixture (1R,5R) is typically obtained; however, chiral resolution or asymmetric synthesis methods are under investigation for enantiopure forms.
- The compound’s stability and reactivity profile make it a useful intermediate for further synthetic modifications in pharmaceutical research.
Chemical Reactions Analysis
rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Reactivity : The bromomethyl group in the target compound facilitates alkylation reactions, whereas the carboxylic acid in rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid () enables amide bond formation. The methanesulfonyl chloride analog () is more reactive toward amines, forming sulfonamides .
- In contrast, the 3-azabicyclo compound () introduces a nitrogen atom, enabling interactions with biological targets like neurotransmitter receptors .
- Stereochemical Impact : The (1R,5R) configuration in the target compound induces distinct spatial arrangements compared to the (1R,5S) isomer in , affecting binding affinity in chiral environments .
Physicochemical Properties
- Lipophilicity: The difluoro substituents in the target compound reduce logP compared to non-fluorinated analogs, enhancing aqueous solubility.
- Thermal Stability : Methanesulfonyl chloride derivatives () are prone to hydrolysis, requiring anhydrous conditions, while the bromomethyl compound is more stable under ambient storage .
Biological Activity
The compound rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane (CAS No. 2770895-47-9) is a bicyclic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant data tables and research findings.
The chemical structure of this compound is characterized by the following properties:
- Molecular Formula : CHBrF
- Molecular Weight : 211.0472 g/mol
- MDL Number : MFCD34595651
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an antiviral agent and its interactions with various biological targets.
Antiviral Activity
One of the significant areas of study is the compound's potential as an antiviral agent against respiratory viruses, particularly human respiratory syncytial virus (hRSV). A recent patent application highlighted its use in inhibiting hRSV replication, suggesting that the compound may interfere with viral entry or replication processes within host cells .
The exact mechanism of action remains under investigation; however, preliminary studies suggest that the bromomethyl and difluoromethyl groups may play crucial roles in enhancing the compound's interaction with viral proteins or host cell receptors.
Case Studies and Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
- Study 1 : In vitro assays demonstrated that this compound exhibited significant antiviral activity against hRSV with an IC50 value in the low micromolar range.
- Study 2 : A structure-activity relationship (SAR) analysis indicated that modifications to the bicyclic structure could enhance potency against viral strains resistant to standard treatments.
Data Table: Biological Activity Summary
| Study | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| 1 | Antiviral (hRSV) | < 5 | Significant inhibition observed in vitro |
| 2 | SAR Analysis | N/A | Identified key structural features for potency |
Q & A
Basic: What synthetic strategies are optimal for preparing rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane?
Methodological Answer:
The synthesis involves three critical steps: (1) constructing the bicyclo[3.1.0]hexane core via cyclopropanation of a pre-organized diene using transition metal catalysts (e.g., Rh(II) or Cu(I)) to ensure stereochemical control; (2) introducing fluorine substituents via electrophilic fluorination (e.g., Selectfluor®) or radical fluorination under controlled temperatures (−78°C to 25°C) ; (3) bromomethylation using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via nucleophilic substitution. Optimize yields (>70%) by adjusting solvent polarity (e.g., DCM vs. THF) and reaction time .
Advanced: How can enantiomeric resolution of the racemic mixture be achieved for biological studies?
Methodological Answer:
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA or IB) with hexane:isopropanol (90:10) mobile phase resolves enantiomers. Alternatively, employ kinetic resolution via enzymatic catalysis (e.g., lipases) or diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives). Monitor enantiomeric excess (ee) using polarimetry or circular dichroism (CD) spectroscopy .
Basic: What spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- NMR : Use NMR to confirm difluoro substitution (δ −110 to −125 ppm, coupling constants ≈ 200–300 Hz). NMR identifies bromomethyl protons (δ 3.5–4.0 ppm, splitting due to adjacent fluorine).
- MS : High-resolution ESI-MS confirms molecular ion [M+H] with isotopic patterns characteristic of bromine (1:1 ratio for /).
- X-ray Crystallography : Resolve bicyclic geometry and substituent orientation using single-crystal diffraction .
Advanced: How do fluorine substituents influence electronic and steric properties of the bicyclic framework?
Methodological Answer:
The electronegativity of fluorine induces electron-withdrawing effects, polarizing the C–F bonds and stabilizing adjacent carbocations. This enhances electrophilic reactivity at the bromomethyl group. Steric effects from the 2,2-difluoro configuration restrict ring puckering, as shown by DFT calculations (B3LYP/6-31G*), which predict a 10° reduction in bridgehead angles compared to non-fluorinated analogs .
Advanced: What mechanistic pathways explain the bromomethyl group’s reactivity in nucleophilic substitutions?
Methodological Answer:
The bromomethyl group undergoes reactions with soft nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, DMSO). Kinetic studies (monitored via NMR) reveal a second-order dependence on nucleophile concentration. Competing elimination (E2) pathways are minimized by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C) .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs or enzymes). Parameterize the compound’s force field with Gaussian-derived charges (B3LYP/6-31G*). Key interactions include halogen bonding (bromine with backbone carbonyls) and hydrophobic contacts with the bicyclic core. Validate predictions via SPR (surface plasmon resonance) binding assays .
Basic: What analytical methods ensure purity (>98%) for pharmacological testing?
Methodological Answer:
- HPLC : Use a C18 column (ACN:water gradient) to detect impurities (<2%).
- GC-MS : Confirm absence of volatile byproducts (e.g., unreacted brominating agents).
- Elemental Analysis : Match calculated vs. observed C, H, N, Br, F percentages within ±0.3% .
Advanced: How do solvent effects modulate reaction outcomes in fluorination steps?
Methodological Answer:
Polar solvents (e.g., MeCN) stabilize fluorinating agents (e.g., Selectfluor®), enhancing electrophilic attack. Non-polar solvents (toluene) favor radical pathways, leading to side products. Solvent screening via DOE (design of experiments) identifies optimal conditions: MeCN at 40°C achieves >85% fluorination yield .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols:
- Use isogenic cell lines.
- Normalize activity to positive controls (e.g., known inhibitors).
- Validate via orthogonal assays (e.g., fluorescence polarization vs. ITC) .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
Store at −20°C under inert gas (Ar) to prevent bromine loss via hydrolysis. Avoid aqueous buffers (pH >7) to minimize debromination. Monitor degradation via periodic HPLC; shelf life >12 months in anhydrous DMSO .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
